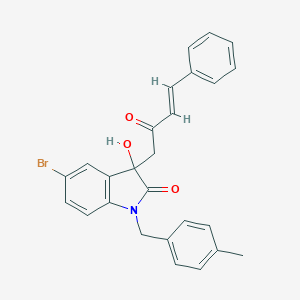![molecular formula C27H27NO5 B252940 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as CUDC-101 and has been investigated for its role in cancer treatment and other diseases.
Mecanismo De Acción
CUDC-101 is a multi-targeted inhibitor that works by blocking several key signaling pathways involved in cancer cell growth and survival. It inhibits EGFR and HER2, which are overexpressed in many cancer types and contribute to tumor growth and metastasis. CUDC-101 also inhibits HDACs, which play a role in regulating gene expression and are often upregulated in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. In addition, CUDC-101 has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CUDC-101 is its multi-targeted activity, which may make it more effective than drugs that target a single pathway. However, this also makes it more complex to study and may increase the risk of off-target effects. Another limitation is that CUDC-101 is a synthetic compound that may not be easily synthesized or scaled up for clinical use.
Direcciones Futuras
There are several potential future directions for research on CUDC-101. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to benefit from CUDC-101 treatment. Additionally, further research is needed to optimize the dosing and administration of CUDC-101 for maximum efficacy and minimal toxicity.
Métodos De Síntesis
The synthesis of CUDC-101 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-methyl-2-oxoethyl acetate. This intermediate is then reacted with 2,4-dimethylbenzylamine to form the final product, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
CUDC-101 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). In preclinical studies, CUDC-101 has demonstrated efficacy against a range of cancer types, including breast, lung, prostate, and colon cancer.
Propiedades
Fórmula molecular |
C27H27NO5 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,4-dimethylphenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C27H27NO5/c1-17-9-10-20(18(2)13-17)16-28-22-8-6-5-7-21(22)27(31,26(28)30)15-23(29)19-11-12-24(32-3)25(14-19)33-4/h5-14,31H,15-16H2,1-4H3 |
Clave InChI |
ZABMYLZIHXHOQC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)OC)OC)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)OC)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252861.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252862.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252863.png)
![3-hydroxy-1-(morpholin-4-ylmethyl)-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252864.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252868.png)
![5-bromo-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252870.png)
![3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B252872.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252876.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252877.png)

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252880.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252882.png)

